molecular formula C15H22N2O B1279480 (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone CAS No. 390766-89-9

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Cat. No. B1279480
CAS RN: 390766-89-9
M. Wt: 246.35 g/mol
InChI Key: SKHPYKHVYFTIOI-TZMCWYRMSA-N
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Description

The compound "(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone" is a chiral molecule that belongs to the class of 4-imidazolidinones, which are of significant interest in organic synthesis and medicinal chemistry due to their structural motif . These compounds are often used as chiral auxiliaries or building blocks in the synthesis of various enantiomerically pure substances.

Synthesis Analysis

The synthesis of related 4-imidazolidinones involves several steps starting from basic amino acid derivatives. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was prepared from L-alanine through a series of reactions including the formation of the parent heterocycle from 2-aminoisobutyramide and pivalaldehyde, followed by resolution with O,O'-dibenzoyltartaric acid . The synthesis of 4-imidazolidinones from diamides and ethynyl benziodoxolones via double Michael-type addition has also been reported, showcasing the versatility of methods available for constructing the imidazolidinone core .

Molecular Structure Analysis

The molecular structure of 4-imidazolidinones can be complex due to the presence of multiple chiral centers and bulky substituents. For example, the crystal structure of a sterically congested imidazolidinone derivative was determined by single-crystal X-ray diffraction, revealing the presence of a triclinic system and the conformation of substituents . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which directly influences its reactivity and interaction with other molecules.

Chemical Reactions Analysis

4-Imidazolidinones participate in a variety of chemical reactions. They can be used as auxiliaries in dipeptide synthesis, where they contribute to the formation of enantiomerically pure amino acids and derivatives . The reactivity of these compounds often involves the formation of enolates, which can undergo benzylation or alkylation to yield products with high enantiomeric ratios. Additionally, Michael additions of cuprates to imidazolidinone derivatives have been observed to occur with high yields and diastereoselectivities, particularly with aryl cuprates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-imidazolidinones are influenced by their molecular structure. The presence of bulky tert-butyl groups and other substituents can lead to significant steric congestion, affecting the compound's solubility, melting point, and crystalline structure . The intermolecular interactions, such as π-π stacking and CH-π interactions, play a role in the crystal packing of these molecules, which can be analyzed through X-ray crystallography and computational methods . These properties are essential for the practical application of 4-imidazolidinones in synthesis and for understanding their behavior in different environments.

Scientific Research Applications

Conformational Studies

The imidazolidinone ring in compounds like (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone has been studied for its conformational properties. Büchel et al. (1994) analyzed a related compound, revealing that its imidazolidinone ring adopts an envelope conformation. This structure provides insight into the angles at each N atom and torsional angles, suggesting a degree of pyramidalization at the amides and conjugative stabilization in both amide groups (Büchel et al., 1994).

Role in Organocatalysis

Seebach et al. (2008) discussed the role of imidazolidinones in organocatalysis. They investigated reactions involving different types of imidazolidinones, including the (2R,5R) variant. Their findings provide valuable insights into the stereoselectivities of these reactions and the structures of reactive intermediates (Seebach et al., 2008).

properties

IUPAC Name

(2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPYKHVYFTIOI-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N[C@@H](C(=O)N1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459492
Record name (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

CAS RN

390766-89-9
Record name (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 2
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 3
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 4
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 5
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 6
(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

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